Cas no 2408938-04-3 (tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate)

Tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate is a chiral intermediate used in organic synthesis, particularly in pharmaceutical research. Its key structural features include a tert-butyl carbamate protecting group, a hydroxyl-substituted stereocenter, and a 3-bromo-4-fluorophenyl moiety, which enhance its utility in asymmetric synthesis. The presence of both bromo and fluoro substituents allows for further functionalization via cross-coupling reactions, while the carbamate group provides stability under various reaction conditions. The (S)-configuration at the chiral center makes it valuable for enantioselective applications. This compound is commonly employed in the synthesis of bioactive molecules, offering precise control over stereochemistry and reactivity in complex synthetic routes.
tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate structure
2408938-04-3 structure
Product name:tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
CAS No:2408938-04-3
MF:C13H17BrFNO3
MW:334.181386709213
CID:5838483
PubChem ID:165701723

tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7548457
    • 2408938-04-3
    • tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
    • Inchi: 1S/C13H17BrFNO3/c1-13(2,3)19-12(18)16-7-11(17)8-4-5-10(15)9(14)6-8/h4-6,11,17H,7H2,1-3H3,(H,16,18)/t11-/m1/s1
    • InChI Key: NXSUBQYMEARHOA-LLVKDONJSA-N
    • SMILES: BrC1=C(C=CC(=C1)[C@@H](CNC(=O)OC(C)(C)C)O)F

Computed Properties

  • Exact Mass: 333.03758g/mol
  • Monoisotopic Mass: 333.03758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7548457-0.05g
tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
2408938-04-3 95.0%
0.05g
$912.0 2025-02-24
Enamine
EN300-7548457-10.0g
tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
2408938-04-3 95.0%
10.0g
$4667.0 2025-02-24
Enamine
EN300-7548457-1.0g
tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
2408938-04-3 95.0%
1.0g
$1086.0 2025-02-24
Enamine
EN300-7548457-2.5g
tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
2408938-04-3 95.0%
2.5g
$2127.0 2025-02-24
Enamine
EN300-7548457-5.0g
tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
2408938-04-3 95.0%
5.0g
$3147.0 2025-02-24
Enamine
EN300-7548457-0.5g
tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
2408938-04-3 95.0%
0.5g
$1043.0 2025-02-24
Enamine
EN300-7548457-0.25g
tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
2408938-04-3 95.0%
0.25g
$999.0 2025-02-24
Enamine
EN300-7548457-0.1g
tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate
2408938-04-3 95.0%
0.1g
$956.0 2025-02-24

Additional information on tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate

Professional Introduction to Compound with CAS No. 2408938-04-3 and Product Name: *tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate*

The compound with the CAS number 2408938-04-3 and the product name tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development, particularly in the treatment of various diseases. The structural complexity and the specific stereochemistry of this compound make it a subject of intense research interest.

In recent years, there has been a growing emphasis on the development of chiral compounds in pharmaceuticals, as the stereochemistry of a molecule can greatly influence its biological activity. The stereochemical configuration at the carbon atom in tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate, specifically the (S) configuration at the 2-position of the hydroxyethyl group, is critical for its pharmacological properties. This stereochemistry has been meticulously optimized to enhance binding affinity and reduce off-target effects, which are crucial for improving therapeutic efficacy.

The presence of both bromo and fluoro substituents in the aromatic ring of this compound is another key feature that contributes to its unique chemical properties. These halogen atoms not only enhance the lipophilicity of the molecule but also play a crucial role in modulating its interactions with biological targets. The combination of these structural elements has been shown to improve metabolic stability and bioavailability, which are essential factors for a successful drug candidate.

Recent studies have demonstrated that derivatives of carbamate have significant potential in various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral applications. The carbamate group in tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate serves as a key pharmacophore, facilitating interactions with specific biological targets. This has led to investigations into its potential as an intermediate in synthesizing novel therapeutic agents.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome. Advanced synthetic methodologies, such as asymmetric hydrogenation and enantioselective epoxide ring-opening, have been employed to construct the complex framework of this molecule efficiently.

In terms of biological activity, preliminary studies suggest that tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate exhibits promising properties as an inhibitor of certain enzymes implicated in disease pathways. Its ability to modulate these enzymatic activities could lead to new therapeutic strategies for conditions such as cancer and inflammatory disorders. Further preclinical studies are underway to elucidate its mechanism of action and evaluate its safety profile.

The development of this compound also highlights the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been utilized to predict how this molecule interacts with its target proteins, providing valuable insights into its binding affinity and selectivity. These computational approaches complement experimental efforts by allowing researchers to rapidly screen large libraries of compounds and identify promising candidates for further investigation.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing the need for rigorous testing and validation before clinical use. The synthesis and characterization of tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate adhere to stringent guidelines set forth by regulatory agencies such as the FDA and EMA. These guidelines ensure that new drugs are safe and effective before they reach patients.

In conclusion, the compound with CAS number 2408938-04-3 and product name tert-butyl N-[(2S)-2-(3-bromo-4-fluorophenyl)-2-hydroxyethyl]carbamate represents a significant contribution to pharmaceutical chemistry. Its unique structural features, stereochemical configuration, and promising biological activity make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to advance, compounds like this one will play an increasingly important role in developing innovative treatments for various conditions.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk